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For researchers, scientists, and drug development professionals, understanding the intricate

signaling of the chemokine receptor CCR7 and its ligands, CCL19 and CCL21, is pivotal for

advancements in immunology and oncology. The CCR7 knockout (KO) mouse model has

emerged as an indispensable tool for dissecting the in vivo functions of these ligands. This

guide provides a comprehensive comparison of experimental data obtained from CCR7 KO

mice versus wild-type (WT) counterparts, details key experimental protocols, and offers insights

into alternative validation methods.

The C-C chemokine receptor 7 (CCR7) plays a crucial role in the immune system by guiding

the migration of various immune cells, including T cells, B cells, and dendritic cells (DCs), to

secondary lymphoid organs (SLOs)[1][2][3]. This process is orchestrated by its two specific

ligands, CCL19 and CCL21[4][5]. Validating the function of these ligands is essential for

understanding immune surveillance, the initiation of adaptive immune responses, and

pathological conditions like autoimmune diseases and cancer metastasis. The CCR7 knockout

mouse model, which lacks a functional Ccr7 gene, provides a powerful in vivo system to

elucidate the specific roles of this receptor-ligand axis.

Comparative Analysis of CCR7 KO vs. Wild-Type
Mice
The primary phenotype of CCR7 KO mice is a severe disruption in the architecture of

secondary lymphoid organs and altered lymphocyte trafficking. This is a direct consequence of

the inability of CCR7-expressing cells to respond to CCL19 and CCL21 gradients.
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Immune Cell Distribution
In the absence of CCR7, the homing of naive T cells and mature dendritic cells to lymph nodes

is severely impaired. This leads to a significant reduction of these cell populations within the

lymph nodes and a corresponding increase in their numbers in peripheral blood and the

spleen.
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Cell Type &

Location

Wild-Type (WT)

Mice
CCR7 KO Mice Key Findings References

Naive T Cells

(CD44loCD62Lhi

)

Lymph Nodes
Normal

Population

Devoid of naive

T cells

Impaired entry

into lymph nodes

Spleen
Normal

Population

Expanded

population in red

pulp

Accumulation

due to lack of

migration to

lymph nodes

Peripheral Blood
Normal

Population

2- to 6-fold

increase

Failure to home

to secondary

lymphoid organs

Dendritic Cells

(DCs)

Lymph Nodes
Present in T-cell

zones
Largely absent

Inability to

migrate from

peripheral

tissues to lymph

nodes

Regulatory T

cells (Tregs)

Lymph Nodes
Normal

Population

Significantly

reduced

numbers

Defective

positioning and

function

Spleen
Normal

Population

Increased

numbers

Skewed

distribution

between blood

and SLOs
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Immune Response
The altered immune cell trafficking in CCR7 KO mice leads to significant functional

consequences for the initiation and regulation of adaptive immune responses.

Immune

Function

Wild-Type (WT)

Mice
CCR7 KO Mice Key Findings References

Primary T cell

Response

Robust and

timely

Delayed and

reduced

Impaired priming

of T cells due to

lack of co-

localization with

DCs in lymph

nodes

Humoral (B cell)

Response
Normal

Delayed primary

response

Disturbed

microarchitecture

of secondary

lymphoid organs

affects T-B cell

interactions

Contact

Hypersensitivity

(CHS)

Normal

inflammatory

response

Exacerbated

CHS response

Insufficient

regulatory T cell

function

Tumor Rejection

Rejection of

allogeneic

tumors

Failure to reject

allogeneic

tumors

Severely

compromised

cytotoxic T cell

activity

Experimental Protocols
Validating CCR7 ligand function using KO mice involves a variety of well-established

immunological assays.

Chemotaxis Assay
This assay directly measures the migratory response of cells to a chemokine gradient.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2820829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: Cells are placed in the upper chamber of a transwell insert containing a porous

membrane. The lower chamber contains the chemokine ligand (CCL19 or CCL21). The number

of cells that migrate through the pores to the lower chamber is quantified.

Protocol:

Isolate CCR7-expressing cells (e.g., T cells or mature DCs) from the spleen or lymph nodes

of WT and CCR7 KO mice.

Resuspend the cells in assay medium at a concentration of 2.5 x 106 cells/mL.

Prepare a concentration gradient of CCL19 or CCL21 in the lower chambers of a transwell

plate.

Add 100 µL of the cell suspension to the upper chamber of the transwell inserts.

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

Quantify the number of migrated cells in the lower chamber using a flow cytometer or by cell

counting.

Expected Outcome: WT cells will show a dose-dependent migration towards CCL19 and

CCL21, while CCR7 KO cells will exhibit no or significantly reduced migration.

Flow Cytometry
Flow cytometry is used to identify and quantify different immune cell populations in various

tissues.

Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface

markers. The cells are then passed through a laser beam, and the scattered and emitted light

is detected to identify and quantify the cells of interest.

Protocol:

Prepare single-cell suspensions from tissues (e.g., lymph nodes, spleen, peripheral blood) of

WT and CCR7 KO mice.
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Stain the cells with a cocktail of fluorescently labeled antibodies against markers such as

CD4, CD8, CD44, CD62L, CD11c, and FoxP3 to identify naive T cells, memory T cells, DCs,

and regulatory T cells.

Acquire the data on a flow cytometer.

Analyze the data to determine the percentage and absolute number of each cell population

in the different tissues.

Expected Outcome: Significant differences in the distribution of T cell subsets and DCs

between WT and CCR7 KO mice, as detailed in the tables above.

Immunofluorescence Staining
This technique is used to visualize the localization of immune cells within the tissue architecture

of secondary lymphoid organs.

Principle: Frozen tissue sections are stained with fluorescently labeled antibodies against

specific cell markers. The stained sections are then visualized using a fluorescence

microscope.

Protocol:

Harvest lymph nodes or spleens from WT and CCR7 KO mice and embed them in an

optimal cutting temperature (OCT) compound.

Prepare thin frozen sections (5-10 µm) using a cryostat.

Fix and permeabilize the tissue sections.

Stain the sections with fluorescently labeled antibodies against markers for T cells (e.g.,

CD3, CD4), B cells (e.g., B220), and DCs (e.g., CD11c).

Mount the sections and visualize them using a confocal or fluorescence microscope.

Expected Outcome: In WT lymph nodes, T cells and DCs will be organized in distinct T-cell

zones. In CCR7 KO lymph nodes, this organization will be disrupted, with a diffuse distribution

of the few T cells present.
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Visualizing Key Processes
To better understand the underlying mechanisms, the following diagrams illustrate the CCR7

signaling pathway and a typical experimental workflow.
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Figure 1. Simplified CCR7 signaling pathway leading to cell migration.
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Mouse Models
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Figure 2. Experimental workflow for validating CCR7 ligand function.

Alternative Validation Methods
While the CCR7 KO mouse is a powerful tool, other models and in vitro systems can provide

complementary information.

plt (paucity of lymph node T cells) Mice: These mice have a spontaneous mutation that

deletes the genes for CCL19 and the lymphoid-expressed form of CCL21 (CCL21-Ser).

Unlike CCR7 KO mice, plt mice still express the form of CCL21 found in lymphatic
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endothelium (CCL21-Leu). This allows for the dissection of the distinct roles of lymphoid-

derived versus lymphatic-derived CCR7 ligands.

In Vitro Migration Assays: As described in the chemotaxis protocol, these assays can be

performed with various cell types, including primary cells and cell lines, to study the direct

effect of CCR7 ligands on cell migration in a controlled environment.

Adoptive Transfer Experiments: This technique involves transferring fluorescently labeled

cells from WT or CCR7 KO mice into recipient mice (either WT or KO). The migration and

localization of the transferred cells can then be tracked in vivo, providing a dynamic view of

cell trafficking.

Conclusion
The CCR7 knockout mouse model is an invaluable resource for validating the in vivo function

of the CCR7 ligands, CCL19 and CCL21. By comparing the phenotype and immune responses

of CCR7 KO mice to their wild-type littermates, researchers can gain critical insights into the

roles of this chemokine axis in health and disease. The use of complementary techniques, such

as in vitro assays and alternative mouse models, further strengthens the conclusions drawn

from these studies. This comprehensive approach is essential for the development of novel

therapeutic strategies targeting the CCR7 signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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